molecular formula C13H15ClO4 B13772704 Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- CAS No. 74362-74-6

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo-

Katalognummer: B13772704
CAS-Nummer: 74362-74-6
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: PICSNMHKVXBHQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- is a complex organic compound with a unique structure that includes a benzene ring, a butanoic acid chain, and various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent addition of the butanoic acid chain and other substituents. Common synthetic routes include:

    Friedel-Crafts Acylation: This reaction involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Butanoic acid derivatives: Compounds with variations in the butanoic acid chain or additional functional groups.

Uniqueness

Benzenebutanoic acid, 3-chloro-4-(1-methylethoxy)-gamma-oxo- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

74362-74-6

Molekularformel

C13H15ClO4

Molekulargewicht

270.71 g/mol

IUPAC-Name

4-(3-chloro-4-propan-2-yloxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C13H15ClO4/c1-8(2)18-12-5-3-9(7-10(12)14)11(15)4-6-13(16)17/h3,5,7-8H,4,6H2,1-2H3,(H,16,17)

InChI-Schlüssel

PICSNMHKVXBHQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.